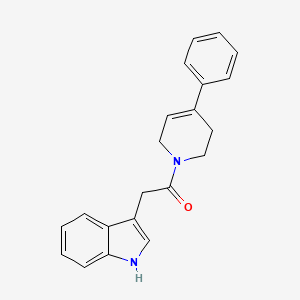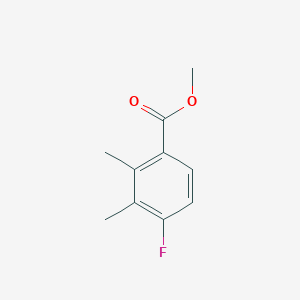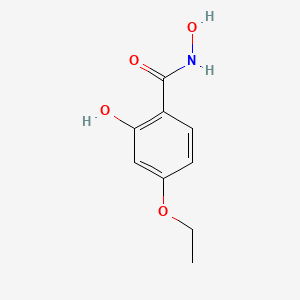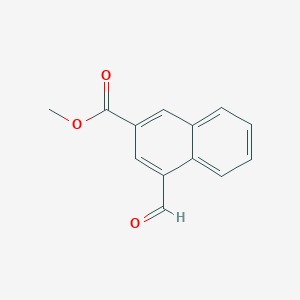amino}butanoic acid CAS No. 1267521-33-4](/img/structure/B6619647.png)
4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid, also known as 4-TBAB, is a carboxylic acid that is widely used in chemical synthesis and has a variety of scientific applications. It is a versatile reagent that can be used to form esters, amides, and other derivatives. 4-TBAB is a powerful catalyst for the formation of peptides, peptide analogs, and other organic compounds. Additionally, 4-TBAB can be used to prepare lipids and other biomolecules. In
Wissenschaftliche Forschungsanwendungen
4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has a variety of scientific research applications, including the synthesis of peptides, peptide analogs, and other organic compounds. It can also be used to prepare lipids and other biomolecules. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid can be used in the synthesis of conjugated polymers, polyesters, and polyamides. It is also a useful reagent for the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles.
Wirkmechanismus
The mechanism of action of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid is based on the formation of an ester linkage between the carboxylic acid group of the 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid molecule and the hydroxyl group of the substrate molecule. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The ester linkage is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, which can lead to increased absorption of nutrients and other compounds. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be obtained in large quantities. It is also a highly efficient catalyst and is capable of producing high yields of desired products. Additionally, 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid is a relatively safe reagent and is not highly toxic.
However, there are also some limitations to the use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments. It is a relatively slow-acting reagent and can take several hours to complete a reaction. Additionally, the reaction conditions must be carefully controlled to ensure that the desired product is obtained.
Zukünftige Richtungen
The use of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in scientific research has a great potential for future development. It may be possible to use 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in the synthesis of novel compounds that have potential applications in drug discovery, biotechnology, and other fields. Additionally, further research into the biochemical and physiological effects of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid could lead to the development of more effective treatments for a variety of diseases and conditions. Additionally, further research into the mechanism of action of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the advantages and limitations of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid in laboratory experiments could lead to the development of more efficient and cost-effective methods for synthesizing desired products.
Synthesemethoden
The synthesis of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid can be accomplished through several different methods. The most common method is the reaction of tert-butyl alcohol with acetic anhydride in the presence of a strong acid catalyst. This reaction yields a mixture of 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid and tert-butyl acetate. The mixture can then be separated by distillation or chromatography. Another method involves the reaction of tert-butyl alcohol with acetic anhydride in the presence of sulfuric acid, which yields 4-{[(tert-butoxy)carbonyl](hydroxy)amino}butanoic acid as the sole product.
Eigenschaften
IUPAC Name |
4-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14)6-4-5-7(11)12/h14H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZTNLKDHMENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl](hydroxy)amino}butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)






![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)



![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)